
Molybdenum diselenide
Übersicht
Beschreibung
Molybdenum diselenide is an inorganic compound with the chemical formula MoSe2 . It is a type of compound called transition metal dichalcogenide, which is formed by transition metals and elements of group 16 on the periodic table . It has unique physical and chemical properties and remarkable potential in energy applications . It is preferred due to the low Gibbs free energy for hydrogen adsorption, good electrical conductivity, and more metallic nature .
Synthesis Analysis
Various synthesis methods for MoSe2 nanoparticles have been explored, aiming to tailor their properties for an array of applications . Techniques include hydrothermal, solvothermal, microwave-assisted, template-assisted, and sonochemical methods . Each method offers distinct control over nanoparticle size, morphology, and crystallinity, influencing their suitability for different applications .Molecular Structure Analysis
The crystal structure of MoSe2 has been refined from single-crystal X-ray diffraction data . MoSe2 is isotypic with hexagonal MoS2 . The mechanical properties of MoSe2 were systematically investigated using classical molecular dynamics simulations combined with machine learning techniques .Chemical Reactions Analysis
MoSe2 has been extensively used as an electrocatalyst for sustainable hydrogen evolution reaction (HER) due to its unique physicochemical properties . The activation process of the catalyst, active sites, and surface reconstruction during HER are part of the comprehensive catalytic mechanism for improved HER activity .Physical And Chemical Properties Analysis
For h-MoSe2, the fracture strengths were 13.6 and 13.0 GPa for armchair and zigzag chiralities, respectively, at 1 K and strain rate of 5 × 10 −4 ps −1; the corresponding fracture strains were 0.23 and 0.27 . The Young’s moduli in armchair and zigzag directions exhibited similar values of 100.9 and 99.5 GPa, respectively .Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Electrochemistry .
Summary of the Application
MoSe2 has been extensively used as an electrocatalyst for sustainable hydrogen evolution reaction (HER) due to its unique physicochemical properties as well as morphological and structural effects . It’s a promising candidate to replace expensive Pt-based HER catalysts .
Methods of Application
The preparation of MoSe2-based electrocatalysts involves creating single MoSe2, (non)metal-doped MoSe2, transition metal complex-integrated MoSe2 heterojunction structure, and carbon-MoSe2-based hybrid composite . These materials enhance HER performance through their morphological and structural features .
Results or Outcomes
The structural engineering of MoSe2-based materials introduces a comprehensive catalytic mechanism for improved HER activity, which includes the activation process of the catalyst, active sites, and surface reconstruction during HER .
Synthesis of MoSe2 Nanoparticles
Specific Scientific Field
This application is in the field of Nanotechnology .
Summary of the Application
MoSe2 nanoparticles have unique properties that make them suitable for a multitude of applications . The synthesis of these nanoparticles involves several distinct methods, each contributing to the tunability of their characteristics .
Methods of Application
Various techniques including hydrothermal, solvothermal, microwave-assisted, template-assisted, and sonochemical methods are used in the synthesis of MoSe2 nanoparticles . Each method offers distinct control over nanoparticle size, morphology, and crystallinity, influencing their suitability for different applications .
Results or Outcomes
Despite existing challenges, the evolving landscape of MoSe2 nanoparticle research presents an exciting frontier, where interdisciplinary efforts and innovative synthesis approaches hold the potential to unlock multifunctional nanomaterials with tailored properties .
Photodetectors
Specific Scientific Field
This application is in the field of Optoelectronics .
Summary of the Application
MoSe2 has great potential in photodetectors due to its excellent properties like tunable bandgap, high carrier mobility, and excellent air stability . It’s used for highly-sensitive broadband photodetection and imaging .
Methods of Application
The preparation of MoSe2-based photodetectors involves creating large-area 2D MoSe2 layers over 3.5-inch with excellent homogeneity by a simple post-selenization route . A high-quality n-MoSe2/p-Si van der Waals (vdW) heterojunction device is in-situ fabricated by directly growing 2D n-MoSe2 layers on the patterned p-Si substrate .
Results or Outcomes
The device shows a self-driven broadband photoresponse ranging from ultraviolet to mid-wave infrared with an impressive responsivity of 720.5 mA·W−1, a high specific detectivity of 10^13 Jones, and a fast response time to follow nanosecond pulsed optical signal .
Photovoltaic Devices
Specific Scientific Field
This application is in the field of Photovoltaics .
Summary of the Application
MoSe2 thin films have been used in low-cost photovoltaic cells due to their high carrier mobility and optical transparency .
Methods of Application
The synthesis of these films involves a chemical method where the precursor solution contains ammonium molybdate, sodium selenosulphite with hydrazine hydrate as a reducing agent .
Results or Outcomes
The fabricated cell configuration of n-MoSe2 | NaI (2 M) ? I2 (1 M) | C (graphite) showed a fill factor and efficiency of the cell were found to be 34.22 and 1.01 % respectively .
Lithium-Ion Batteries
Specific Scientific Field
This application is in the field of Energy Storage .
Summary of the Application
MoSe2 has been identified as an excellent candidate for use as an electrode material in lithium-ion batteries (LIBs) due to its unique properties . It shows low lithium diffusion energy and good storage capacity, which indicates that MoSe2 is well suited as an anode material for LIBs .
Methods of Application
The preparation of MoSe2-based LIBs involves creating single MoSe2, (non)metal-doped MoSe2, transition metal complex-integrated MoSe2 heterojunction structure, and carbon-MoSe2-based hybrid composite .
Results or Outcomes
The MoSe2-based LIBs show a high reversible capacity (up to 1290 mA h g −1) and an excellent rate capability (e.g. 554 mA h g −1 after 20 cycles at 50 C) .
Gas Sensors
Specific Scientific Field
This application is in the field of Sensor Technology .
Summary of the Application
MoSe2-based sensors have demonstrated the ability to detect gases like nitrogen dioxide (NO2), ammonia (NH3), and volatile organic compounds (VOCs) with high sensitivity, even at low concentrations .
Methods of Application
The preparation of MoSe2-based gas sensors involves creating single MoSe2, (non)metal-doped MoSe2, transition metal complex-integrated MoSe2 heterojunction structure, and carbon-MoSe2-based hybrid composite .
Results or Outcomes
The MoSe2-based gas sensors show high sensitivity and selectivity, making them suitable for environmental monitoring, industrial safety, and healthcare diagnostics .
Zukünftige Richtungen
The evolving landscape of MoSe2 nanoparticle research presents an exciting frontier, where interdisciplinary efforts and innovative synthesis approaches hold the potential to unlock multifunctional nanomaterials with tailored properties . The remaining challenges are highlighted and some insights regarding the potential future directions in the design of advanced MoSe2 electrocatalysts are also provided .
Eigenschaften
IUPAC Name |
bis(selanylidene)molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWZQNGIEIYAQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se]=[Mo]=[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoSe2 | |
| Record name | molybdenum(IV) selenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Molybdenum(IV)_selenide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065234 | |
| Record name | Molybdenum selenide (MoSe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark grey odorless powder; Insoluble in water; [MSDSonline] | |
| Record name | Molybdenum diselenide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8282 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Molybdenum diselenide | |
CAS RN |
12058-18-3 | |
| Record name | Molybdenum selenide (MoSe2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12058-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molybdenum selenide (MoSe2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012058183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12058-18-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Molybdenum selenide (MoSe2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdenum selenide (MoSe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdenum diselenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



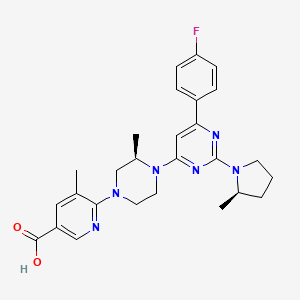
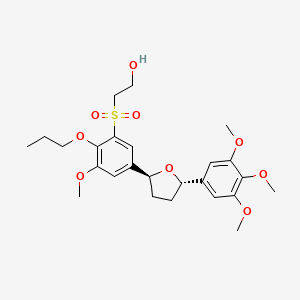
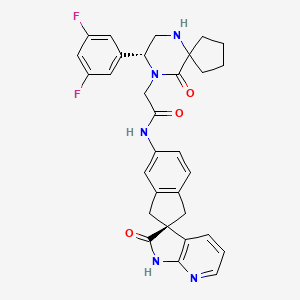
![14-cyclohexyl-7-((2-(dimethylamino)ethyl)(methyl)amino)-7,8-dihydro-6H-benzo[2,3][1,5]oxazocino[5,4-a]indole-11-carboxylic acid](/img/structure/B1676617.png)
![5-(3,3-Difluorocyclobutyl)-3-[4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]bicyclo[2.2.2]oct-1-yl]-1,2,4-oxadiazole](/img/structure/B1676620.png)
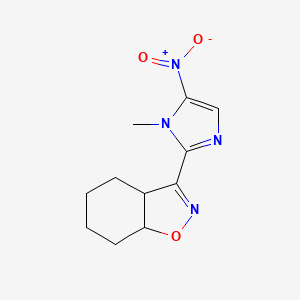
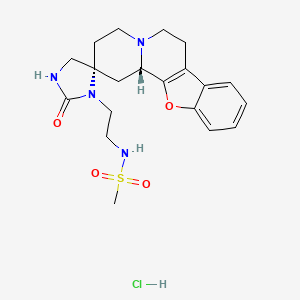
![3-(5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile](/img/structure/B1676623.png)
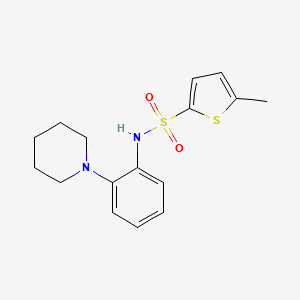
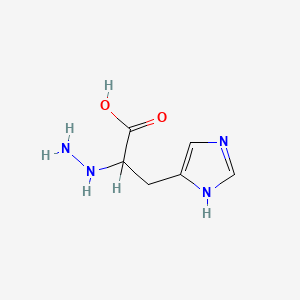
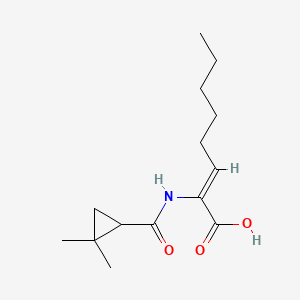
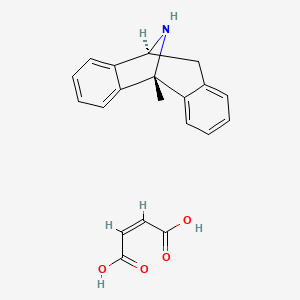
![(1R,5S)-N-cyclopropyl-7-(4-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)phenyl)-N-(2,3-dimethylbenzyl)-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide](/img/structure/B1676632.png)
![4-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B1676636.png)